5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde
Description
5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a carbaldehyde group at position 2, a methyl group at position 5, and a (4-methyl-1H-pyrazol-1-yl)methyl moiety at position 4. This structure combines the electron-rich thiophene core with a pyrazole-derived substituent, rendering it a versatile intermediate for synthesizing pharmacologically active molecules or coordination complexes. The carbaldehyde group enables further derivatization, such as Schiff base formation, while the pyrazole moiety may contribute to biological interactions or metal-binding properties .
Properties
CAS No. |
1006448-73-2 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-methyl-4-[(4-methylpyrazol-1-yl)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-8-4-12-13(5-8)6-10-3-11(7-14)15-9(10)2/h3-5,7H,6H2,1-2H3 |
InChI Key |
XNQGRRRZPFSHND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2=C(SC(=C2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde can be achieved through a multi-step process involving the formation of the pyrazole ring and subsequent functionalization of the thiophene ring. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The resulting pyrazole derivative can then be further reacted with thiophene-2-carbaldehyde under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and pyrazole groups can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid.
Reduction: 5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Pyrazole/Imidazole Moieties
(a) 5-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)thiophene-2-carbaldehyde
- Structure : Replaces the 4-methylpyrazole group with a (1-methylimidazol-2-yl)thio-methyl substituent.
- Key Differences: The sulfur atom in the thiomethyl linker introduces distinct electronic effects (e.g., increased polarizability) compared to the direct methylene linkage in the target compound. Imidazole (a 5-membered ring with two nitrogen atoms) vs.
- Applications : Similar utility in medicinal chemistry, but the imidazole-thio group may enhance metal coordination or modulate solubility .
(b) 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structure: Pyrazole core with a carbaldehyde at position 4, phenoxy and phenyl substituents.
- Key Differences: Lacks the thiophene ring, reducing aromatic π-conjugation and altering electronic properties.
- Synthesis : Prepared via Vilsmeier–Haack reaction, a method adaptable to thiophene derivatives .
(c) 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile
- Structure : Combines pyrazole with thiadiazole and carbonitrile groups.
- Key Differences: Thiadiazole (electron-deficient) vs. thiophene (electron-rich) alters reactivity. Carbonitrile and amino groups enable diverse reactivity (e.g., cyclization, nucleophilic substitutions).
Functional Group and Reactivity Comparison
Biological Activity
5-Methyl-4-((4-methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and pharmacological significance of this compound and related derivatives.
Synthesis and Characterization
The synthesis of pyrazole derivatives, including this compound, typically involves multi-component reactions or condensation methods. For instance, the compound can be synthesized through the reaction of thiophene-2-carbaldehyde with a suitable pyrazole derivative under acidic or basic conditions, yielding the desired product with notable yields and purity. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that compounds similar to this compound can effectively inhibit various bacterial strains. For example, compounds with similar structures have reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 5-Methyl-4-pyrazole | Staphylococcus aureus | 0.22 |
| 5-Methyl-thiophene | Staphylococcus epidermidis | 0.25 |
| Similar Pyrazole Derivative | Escherichia coli | 0.50 |
Anticancer Activity
In addition to antimicrobial properties, pyrazole derivatives have shown promising anticancer activity against various cancer cell lines. For instance, derivatives similar to this compound were evaluated against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that these compounds possess significant cytotoxic effects, with IC50 values ranging from 17.50 to 61.05 µM .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methyl-Pyrazole | HepG2 | 20 |
| Thiophene-Pyrazole | MCF7 | 30 |
| Novel Pyrazole Derivative | NCI-H460 (lung cancer) | 25 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against clinically relevant strains. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced antibacterial activity, particularly against methicillin-resistant strains .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of new pyrazolo-thiazole conjugates, which included compounds structurally related to this compound. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Advanced Research Question
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in pyrazole-thiophene linkages .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates but require strict moisture control to prevent hydrolysis .
- In Situ Monitoring : Techniques like HPLC or TLC track intermediate formation, enabling timely adjustments to reaction parameters .
What safety protocols are critical during handling and storage?
Basic Research Question
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to the compound’s aldehyde group, which is volatile and irritant .
- Storage : Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
How can biological activity assays be designed to evaluate this compound’s potential?
Advanced Research Question
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled systems) to test interactions with kinases or cytochrome P450 enzymes .
- Cellular Uptake Studies : Radiolabel the aldehyde group (e.g., with ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
How to resolve contradictory data in biological activity studies?
Advanced Research Question
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay artifacts .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Structural Analog Comparison : Test derivatives lacking the pyrazole methyl group to isolate pharmacophore contributions .
What reaction mechanisms underpin its chemical transformations?
Advanced Research Question
- Aldehyde Reactivity : The aldehyde group participates in nucleophilic additions (e.g., with amines to form Schiff bases) or oxidations to carboxylic acids using KMnO₄ .
- Pyrazole-Thiophene Linkage Stability : DFT calculations suggest the methyl group at the pyrazole 4-position stabilizes the structure via steric hindrance, reducing ring-opening side reactions .
How does the compound’s stability vary under different pH and temperature conditions?
Advanced Research Question
- pH Stability : Degrades rapidly in alkaline conditions (pH > 9) due to aldehyde oxidation. Stable in acidic buffers (pH 4–6) for ≤48 hours .
- Thermal Stability : Decomposes above 150°C; differential scanning calorimetry (DSC) shows an exothermic peak at 160°C .
What computational methods predict its interactions with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like COX-2 or EGFR, prioritizing hydrophobic interactions with the thiophene ring .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .
What challenges arise when transitioning from lab-scale to pilot-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
